
Bapta tetrasodium salt hydrate
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Overview
Description
BAPTA (1,2-Bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) tetrasodium salt hydrate is a calcium-specific chelator widely used in cellular physiology and neuroscience research. Its chemical formula is C₂₂H₂₀N₂Na₄O₁₀·xH₂O (anhydrous molecular weight: 564.37 g/mol; CAS: 126824-24-6) . Key features include:
- High calcium selectivity: Binds Ca²⁺ with high affinity (Kd ~160 nM) while minimizing interference from Mg²⁺ or other divalent cations .
- Low pH sensitivity: Maintains stability across physiological pH ranges, making it ideal for intracellular Ca²⁺ buffering .
- Fluorescent properties: Used in spectrofluorimetric assays (excitation/emission: 299 nm/360 nm) to monitor Ca²⁺ dynamics .
- Applications: Calcium signaling studies, apoptosis research, and neuronal activity modulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bapta tetrasodium salt hydrate is synthesized through a multi-step process involving the reaction of 1,2-bis(2-aminophenoxy)ethane-N,N,N’,N’-tetraacetic acid with sodium hydroxide. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired tetrasodium salt hydrate .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The compound is then purified through crystallization and drying processes to achieve high purity levels suitable for research applications .
Chemical Reactions Analysis
Calcium Chelation Mechanism
BAPTA tetrasodium salt hydrate binds Ca²⁺ via its four carboxylate groups, forming a stable 1:1 complex. Key features include:
-
Affinity : Kd=110nM for Ca²⁺, with 105-fold selectivity over Mg²⁺ .
-
pH Insensitivity : Effective across physiological pH ranges (6.0–8.0), unlike EGTA .
Reaction :
BAPTA4−+Ca2+→BAPTA-Ca2−(UV absorption shift from 254 nm to 279 nm)[5][7]
Interactions with Transition Metal Ions
While primarily Ca²⁺-selective, BAPTA forms weaker complexes with other divalent cations, influencing cytotoxicity in biological systems :
Metal Ion | EC₅₀ (Jurkat Cells, 24 h) | Key Observations |
---|---|---|
Cu²⁺ | 7.9 μM | Rapid cytotoxicity |
Zn²⁺ | 8.6 μM | Moderate activity |
Fe²⁺ | 11.2 μM | Slow decomplexation |
Co²⁺ | 15.4 μM | Negligible effect |
Ni²⁺ | 18.3 μM | Toxicity reactivation |
Data adapted from cytotoxicity assays using BAPTA-metal complexes .
Stability and Reactivity
Scientific Research Applications
In a study investigating the role of calcium in apoptosis, BAPTA was used to chelate intracellular calcium in human acute lymphoblastic leukemia cells. The results indicated that BAPTA treatment enhanced the lethality of dexamethasone by inhibiting the ERK1/2 signaling pathway, thereby promoting apoptosis through mitochondrial dysfunction .
Neuroscience Research
BAPTA tetrasodium salt is frequently employed in neuroscience to study synaptic transmission and neuronal excitability. It helps elucidate the roles of calcium in neurotransmitter release and neuronal signaling.
Case Study: Neuronal Calcium Dynamics
Research demonstrated that BAPTA could effectively buffer calcium transients in neurons, allowing for detailed studies of synaptic plasticity mechanisms. By using microelectrodes filled with BAPTA, scientists observed significant reductions in excitatory postsynaptic potentials, highlighting the importance of calcium in synaptic function .
Cellular and Molecular Biology
The compound is also pivotal in cellular biology for studying various cellular processes, including cell division, migration, and differentiation.
Case Study: Oocyte Viability
In reproductive biology, BAPTA has been utilized to improve the viability of vitrified oocytes by reducing reactive oxygen species (ROS) levels and preserving mitochondrial function. The study found that BAPTA treatment significantly enhanced oocyte survival rates during cryopreservation procedures .
Drug Development and Therapeutics
BAPTA tetrasodium salt has therapeutic implications, particularly in drug development targeting calcium-related disorders.
Case Study: Cystic Fibrosis
A novel therapeutic approach involving BAPTA was explored in cystic fibrosis research. By modulating calcium signaling pathways, researchers aimed to enhance epithelial fluid secretion without affecting CFTR function, demonstrating the potential of calcium modulators in treating respiratory conditions .
Biochemical Assays
Due to its properties as a calcium indicator, BAPTA is widely used in various biochemical assays to measure Ca²⁺ concentrations.
Assay Type | Application |
---|---|
Fluorescence Assays | Measurement of Ca²⁺ levels |
Colorimetric Assays | Detection of magnesium ions |
Spectrophotometric Monitoring | Transient Ca²⁺ phenomena |
Mechanism of Action
Bapta tetrasodium salt hydrate exerts its effects by chelating calcium ions. The compound has a high affinity for calcium ions, forming stable complexes that can be detected through fluorescence emission scans. This mechanism allows researchers to monitor and control calcium levels in various biological and chemical systems .
Comparison with Similar Compounds
Comparative Analysis with Similar Tetrasodium Salts
BAPTA vs. EDTA Tetrasodium Salt Hydrate
Ethylenediaminetetraacetic acid (EDTA) tetrasodium salt hydrate (CAS: 13235-36-4; molecular weight: 452.23 g/mol) is a broad-spectrum chelator with distinct properties:
EDTA’s non-specificity limits its use in Ca²⁺-specific studies but makes it effective in industrial and medical applications (e.g., inhibiting struvite crystallization in urinary catheters) .
BAPTA vs. NADPH Tetrasodium Salt Hydrate
β-Nicotinamide adenine dinucleotide phosphate (NADPH) tetrasodium salt hydrate (CAS: 42934-87-2; molecular weight: ~833.4 g/mol) is a redox coenzyme critical in biosynthesis and antioxidant pathways:
NADPH’s role in reducing oxidative stress (e.g., regenerating glutathione) contrasts with BAPTA’s mechanical role in Ca²⁺ regulation .
BAPTA vs. PPADS Tetrasodium Salt Hydrate
PPADS is critical in studying ATP-dependent processes (e.g., hemolysis in Clostridium perfringens infections), whereas BAPTA isolates Ca²⁺-dependent mechanisms .
Research Implications
- BAPTA is unparalleled in Ca²⁺ studies but lacks utility in redox or ATP signaling contexts.
- EDTA and PPADS serve complementary roles in metal chelation and purinergic research, respectively.
- NADPH remains irreplaceable in metabolic and oxidative stress assays.
Selecting the appropriate compound depends on the experimental focus: Ca²⁺ dynamics (BAPTA), metal ion control (EDTA), redox balance (NADPH), or ATP signaling (PPADS).
Biological Activity
BAPTA (1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) tetrasodium salt hydrate is a highly selective calcium chelator widely used in biological and biochemical research. Its ability to bind calcium ions with high affinity allows researchers to manipulate intracellular calcium levels, making it an invaluable tool in studies related to calcium signaling, neuroprotection, and cellular apoptosis.
Property | Value |
---|---|
Molecular Formula | C22H20N2Na4O10 |
Molecular Weight | 564.36 g/mol |
CAS Number | 126824-24-6 |
Solubility | Soluble in water (10 mg/mL) |
Appearance | Beige powder |
BAPTA tetrasodium acts primarily as a calcium chelator , exhibiting a significantly higher affinity for Ca2+ ions compared to Mg2+. The binding constant for Ca2+ is approximately 110 nM, which is about 105-fold greater than that for Mg2+ . This selectivity allows BAPTA to effectively buffer intracellular calcium concentrations, thereby influencing various cellular processes.
Biological Applications
- Calcium Signaling Studies : BAPTA is utilized to investigate the role of calcium in cellular signaling pathways. By controlling intracellular calcium levels, researchers can elucidate the mechanisms underlying various physiological responses.
- Neuroprotection : Studies have demonstrated that BAPTA can protect neurons from excitotoxic damage caused by excessive calcium influx. For instance, it has been shown to alleviate neuronal apoptosis and reduce reactive oxygen species (ROS) production in models of neuronal injury .
- Cellular Apoptosis : In pediatric acute lymphoblastic leukemia (ALL) cells, BAPTA treatment enhanced sensitivity to dexamethasone by deactivating the prosurvival ERK1/2 signaling pathway. This indicates its potential role in cancer therapy by modulating calcium-dependent signaling pathways that regulate cell survival .
Study 1: Neuroprotective Effects
In a study examining the effects of BAPTA on neuronal apoptosis, differentiated neurons were treated with varying concentrations of BAPTA (10 μM, 20 μM, and 40 μM). The results indicated a significant reduction in ROS levels and neuronal damage when BAPTA was administered, suggesting its effectiveness as a neuroprotective agent .
Study 2: Modulation of Calcium Signaling in ALL Cells
Another research focused on the modulation of calcium signaling in ALL cells showed that chelating intracellular calcium with BAPTA significantly potentiated the effects of dexamethasone, leading to increased cell death through enhanced mitochondrial apoptotic pathways. This highlights the compound's potential in enhancing therapeutic efficacy against certain cancers .
Summary of Findings
BAPTA tetrasodium salt hydrate serves as a crucial tool in biological research due to its selective calcium-binding properties. Its applications span across various fields including neurobiology and oncology, where it aids in understanding the intricate roles of calcium ions in cellular functions and disease mechanisms.
Q & A
Basic Research Questions
Q. How should Bapta tetrasodium salt hydrate solutions be prepared and standardized for calcium buffering in cellular assays?
- Methodological Answer : Dissolve Bapta in ultrapure water to achieve a stock concentration of 50 mM, adjusting pH to 7.0–7.4 using NaOH or HCl. Validate the concentration via HPLC with UV detection (λ = 220–260 nm) to confirm purity (>95%) and absence of degradation products. Calibrate using a certified reference standard. Pre-treat solutions with Chelex resin to remove trace metal contaminants that may interfere with calcium chelation .
Q. What analytical methods are recommended to assess Bapta’s purity and batch consistency in research settings?
- Methodological Answer : Use reversed-phase HPLC coupled with mass spectrometry (LC-MS/MS) to quantify Bapta’s purity and detect impurities (e.g., residual salts, hydrolysis byproducts). For batch-to-batch consistency, compare retention times, peak areas, and mass spectra across multiple lots. Include internal standards (e.g., deuterated analogs) for quantitative accuracy .
Q. How does Bapta’s selectivity for Ca²⁺ impact experimental design in calcium-dependent signaling studies?
- Methodological Answer : Bapta’s high selectivity for Ca²⁺ (over Mg²⁺ or Zn²⁺) allows precise modulation of intracellular calcium. Design experiments by pre-incubating cells with Bapta (1–10 µM) in calcium-free buffers. Validate chelation efficacy using fluorometric calcium indicators (e.g., Fluo-4) and control for osmotic effects by matching buffer ionic strength .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported apparent Ca²⁺-Bapta dissociation constants (Kd) under varying experimental conditions?
- Methodological Answer : Apparent Kd values depend on pH, temperature, and ionic strength. Use a calcium-selective electrode to measure free Ca²⁺ concentrations in Bapta-containing buffers at physiological conditions (37°C, pH 7.2, 150 mM KCl). Cross-validate with computational models (e.g., MaxChelator) to account for competing ions and buffer composition .
Q. What strategies mitigate Bapta’s interference with other divalent cations in complex biological systems?
- Methodological Answer : In systems with mixed cations (e.g., Mg²⁺-dependent enzymes), use dual-chelation approaches: pair Bapta with a Mg²⁺-specific chelator (e.g., EDTA) at sub-saturating concentrations. Quantify free ion levels using ion-selective electrodes or metallochromic dyes. Include controls with ion-addback experiments to confirm specificity .
Q. How can time-resolved Bapta delivery be optimized for studying transient calcium signaling events?
- Methodological Answer : Employ microfluidic systems or caged Bapta derivatives (e.g., photolabile DMNPE-Bapta) for rapid, spatially controlled calcium chelation. Validate temporal resolution via stopped-flow fluorescence assays and confocal imaging of calcium transients in live cells .
Q. What are the best practices for validating Bapta’s stability in long-term cell culture experiments?
- Methodological Answer : Monitor Bapta degradation by sampling culture media at intervals (e.g., 0, 24, 48 hours) and analyzing via LC-MS/MS. Use stable isotope-labeled Bapta as an internal tracer. Store working solutions at 4°C in amber vials to minimize light- and temperature-induced hydrolysis .
Q. Data Analysis and Contradiction Management
Q. How should researchers address inconsistencies in Bapta’s efficacy across different cell types or tissues?
- Methodological Answer : Systematically test Bapta’s membrane permeability using cell-impermeant analogs (e.g., Bapta-AM vs. free Bapta). Compare intracellular calcium levels via ratiometric dyes (e.g., Fura-2) and correct for cell-specific buffering capacities using calibration curves .
Q. What statistical approaches are suitable for analyzing Bapta’s dose-response effects in calcium-dependent pathways?
- Methodological Answer : Fit dose-response data to a sigmoidal model (e.g., Hill equation) using nonlinear regression. Account for variability by pooling replicates from independent experiments and applying mixed-effects modeling. Use ANOVA with post-hoc tests to compare treatment groups .
Properties
Molecular Formula |
C22H22N2Na4O11 |
---|---|
Molecular Weight |
582.4 g/mol |
IUPAC Name |
tetrasodium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]phenoxy]ethoxy]-N-(carboxylatomethyl)anilino]acetate;hydrate |
InChI |
InChI=1S/C22H24N2O10.4Na.H2O/c25-19(26)11-23(12-20(27)28)15-5-1-3-7-17(15)33-9-10-34-18-8-4-2-6-16(18)24(13-21(29)30)14-22(31)32;;;;;/h1-8H,9-14H2,(H,25,26)(H,27,28)(H,29,30)(H,31,32);;;;;1H2/q;4*+1;/p-4 |
InChI Key |
OVKNPFSLQKTYBB-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC=C(C(=C1)N(CC(=O)[O-])CC(=O)[O-])OCCOC2=CC=CC=C2N(CC(=O)[O-])CC(=O)[O-].O.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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